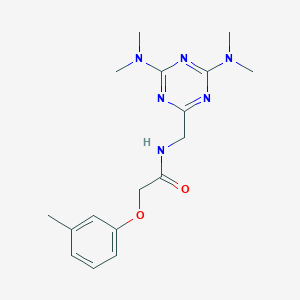

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide is a triazine-derived compound characterized by a 1,3,5-triazine core substituted with dimethylamino groups at positions 4 and 5. A methylene bridge links the triazine ring to an acetamide group, which is further functionalized with a meta-tolyloxy (m-tolyloxy) substituent.

Propriétés

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O2/c1-12-7-6-8-13(9-12)25-11-15(24)18-10-14-19-16(22(2)3)21-17(20-14)23(4)5/h6-9H,10-11H2,1-5H3,(H,18,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFKFRVIPOXXHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide typically involves the reaction of 4,6-bis(dimethylamino)-1,3,5-triazine with a suitable acetamide derivative. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazine ring can be substituted with different nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of compounds similar to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide in targeting cancer cells. The triazine moiety is known for its ability to inhibit specific enzymes involved in tumor growth. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer lines, suggesting that this compound could be further investigated for anticancer properties.

2. Enzyme Inhibition

The compound's ability to interact with enzymes makes it a candidate for developing inhibitors against certain biological pathways. For example, studies on related compounds indicate their effectiveness as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), which plays a crucial role in lipid metabolism . This inhibition can lead to therapeutic effects in conditions like hypercholesterolemia.

3. Anti-inflammatory Properties

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide may also exhibit anti-inflammatory properties. Research has shown that similar compounds can effectively inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The potential for this compound to serve as a COX inhibitor could be significant in treating inflammatory diseases.

Agricultural Science Applications

1. Herbicide Development

The structural characteristics of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide suggest its utility as a herbicide. The triazine ring is a well-known scaffold for herbicides due to its ability to inhibit photosynthesis in plants by targeting the electron transport chain . This application could lead to the development of new herbicidal formulations that are more effective and environmentally friendly.

2. Plant Growth Regulation

There is potential for this compound to act as a plant growth regulator. Compounds with similar functionalities have been studied for their ability to modulate plant growth by influencing hormonal pathways or metabolic processes within plants . This could be particularly beneficial in enhancing crop yields or improving resistance to environmental stressors.

Data Tables

Mécanisme D'action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide involves its interaction with specific molecular targets. The triazine ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogs and Their Properties

Key Findings :

- Adamantyl vs.

- Herbicidal Triazines : Triflusulfuron and metsulfuron () share a triazine core but utilize sulfonylurea groups for herbicidal activity via acetolactate synthase (ALS) inhibition, unlike the acetamide moiety in the target compound .

Functional Analogs with Acetamide Moieties

Key Findings :

- Benzofuran vs. Triazine : The benzofuran-based acetamide () introduces fused aromaticity and polar groups, likely altering solubility and target selectivity compared to the triazine core .

- Opioid Analogs: U-48800 and isotonitazene derivatives () demonstrate how acetamide groups, when combined with lipophilic/aromatic substituents, can target opioid receptors. The target compound’s dimethylamino-triazine core lacks the structural motifs required for opioid activity .

Key Findings :

- Electron-Donating vs. Withdrawing Groups: The dimethylamino groups in the target compound contrast with trichloromethyl substituents (), which reduce electron density and may enhance electrophilic reactivity .

Activité Biologique

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a triazine ring substituted with dimethylamino groups and an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 374.4 g/mol. The synthesis typically involves multi-step organic reactions, often starting from 4,6-dichloro-1,3,5-triazine and dimethylamine to form the bis(dimethylamino) derivative, which is then reacted with m-tolyloxyacetyl chloride under controlled conditions.

The biological activity of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide is attributed to its ability to interact with various molecular targets within biological systems. The compound can modulate enzyme activity and receptor interactions, leading to significant biological effects such as:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymatic pathways.

- Receptor Modulation : It interacts with receptors that may influence cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have demonstrated that triazine derivatives can effectively inhibit the growth of various bacterial strains. The specific mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antitumor Potential

Emerging data suggest that N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide may possess antitumor properties. Similar triazine derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds in this class have shown activity against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential for further development in oncology .

Study 1: Antimicrobial Screening

A study screened various triazine derivatives against common pathogens. The results indicated that certain derivatives exhibited more than 90% inhibition of bacterial growth compared to control groups. This highlights the potential application of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide in developing new antimicrobial agents .

Study 2: Antitumor Activity Assessment

In another investigation focusing on antitumor activity, N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide was tested against various cancer cell lines. The compound demonstrated significant cytotoxic effects at micromolar concentrations. Mechanistic studies revealed that it induced apoptosis through caspase activation pathways .

Comparative Table of Biological Activities

| Activity Type | Mechanism | Observed Effects |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | >90% inhibition of bacterial growth |

| Antitumor | Induction of apoptosis | Significant cytotoxicity in cancer cells |

| Enzyme Inhibition | Modulation of enzymatic pathways | Altered metabolic functions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.